(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a chlorobenzylidene moiety, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with thiazolidinone derivatives under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 2-(2-hydroxyethyl)piperidine and an appropriate acylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzylidene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing new inhibitors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers and other materials with unique characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-bromobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(3-methylbenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern. The presence of the chlorine atom on the benzylidene ring enhances its reactivity and biological activity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H21ClN2O3S2 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21ClN2O3S2/c20-14-5-3-4-13(10-14)11-16-18(25)22(19(26)27-16)12-17(24)21-8-2-1-6-15(21)7-9-23/h3-5,10-11,15,23H,1-2,6-9,12H2/b16-11- |
InChI Key |
AFDGSSXJFHFUKJ-WJDWOHSUSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S |
Origin of Product |
United States |
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